9-(4-Biphenylyl)carbazole
Overview
Description
9-(4-Biphenylyl)carbazole is an organic compound with the molecular formula C24H17N. It is a derivative of carbazole, where a biphenyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Scientific Research Applications
9-(4-Biphenylyl)carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials.
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its anticancer properties and its ability to interact with DNA and proteins.
Safety and Hazards
The safety information for “9-(4-Biphenylyl)carbazole” includes hazard statements H302-H315-H319-H412 . The precautionary statements are P273-P305+P351+P338 .
Relevant Papers
There are several papers related to “this compound”. One paper discusses the high-performance blue electroluminescent devices based on 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole . Another paper examines the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives .
Mechanism of Action
Target of Action
It is known that carbazole derivatives can interact with various targets such as ferredoxin carac and terminal oxygenase component of carbazole .
Mode of Action
For instance, they can act as mediators in the electron transfer from CarAd to CarAa .
Biochemical Pathways
Carbazole derivatives can influence various biochemical pathways. For example, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway . They can also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Pharmacokinetics
It is also predicted to be a substrate for P-glycoprotein, which can impact its distribution and elimination .
Result of Action
Carbazole derivatives are known to have diverse pharmacological actions, influencing various pathways of molecular signaling .
Action Environment
The action, efficacy, and stability of 9-(4-Biphenylyl)carbazole can be influenced by various environmental factors. For instance, its storage conditions can affect its stability. It is recommended to be stored in a dry room at normal temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Biphenylyl)carbazole typically involves the reaction of carbazole with biphenyl derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is reacted with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-(4-Biphenylyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Comparison with Similar Compounds
Carbazole: The parent compound, known for its photophysical properties and use in organic electronics.
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of a biphenyl group, used in similar applications.
3,6-Dibromo-9-(4-biphenylyl)carbazole: A brominated derivative with enhanced reactivity for further functionalization.
Uniqueness: 9-(4-Biphenylyl)carbazole stands out due to its biphenyl group, which enhances its electronic properties and makes it more suitable for applications in optoelectronics and organic semiconductors. Its ability to undergo various chemical modifications also adds to its versatility .
Properties
IUPAC Name |
9-(4-phenylphenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMMBEPJQZXXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328655 | |
Record name | 9-(4-biphenylyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-16-7 | |
Record name | 6299-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(4-biphenylyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-Biphenylyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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